Methyl 5-methoxypentanoate

Description

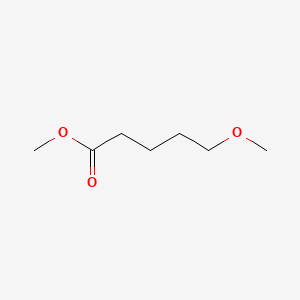

Structure

2D Structure

3D Structure

Properties

CAS No. |

52546-36-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 5-methoxypentanoate |

InChI |

InChI=1S/C7H14O3/c1-9-6-4-3-5-7(8)10-2/h3-6H2,1-2H3 |

InChI Key |

KXJQONGIRYVMNN-UHFFFAOYSA-N |

SMILES |

COCCCCC(=O)OC |

Canonical SMILES |

COCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 5 Methoxypentanoate

Established Synthetic Routes

Traditional organic synthesis provides several reliable pathways to produce Methyl 5-methoxypentanoate. These methods often involve multiple steps and utilize well-understood reaction mechanisms.

Esterification of Carboxylic Acid Precursors

A primary and direct method for synthesizing this compound is through the esterification of 5-methoxypentanoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Reaction: 5-methoxypentanoic acid + Methanol ⇌ this compound + Water

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the reaction.

Conditions: The reaction is typically carried out under reflux conditions. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed.

This method is advantageous due to its simplicity and potentially high yields, provided that the 5-methoxypentanoic acid precursor is readily available and pure.

Alkylation Approaches for Methoxy (B1213986) Group Incorporation

An alternative strategy involves the incorporation of the methoxy group via alkylation. One such approach starts with a suitable precursor like methyl 5-bromovalerate. The bromine atom is substituted by a methoxy group using a methoxide (B1231860) source.

A documented example of this is the reaction of methyl 5-bromovalerate with sodium methoxide in methanol. chemicalbook.com The mixture is refluxed for several hours to yield this compound. chemicalbook.com Another approach involves the alkylation of a carboxylic acid with methanol and a suitable alkylating agent. smolecule.com

Oxidative Synthesis from Corresponding Alcohol Derivatives

The synthesis of this compound can also be achieved through the oxidation of the corresponding alcohol, 5-methoxypentan-1-ol. smolecule.comnih.gov This method first requires the synthesis or availability of the alcohol precursor. The alcohol is then oxidized to the corresponding carboxylic acid, which can subsequently be esterified to the final product.

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com Following the oxidation to 5-methoxypentanoic acid, the esterification step as described in section 2.1.1 would be performed.

Methylation of 5-Hydroxypentanoate (B1236267) Derivatives

An indirect yet viable route is the methylation of a 5-hydroxypentanoate ester, such as methyl 5-hydroxypentanoate. nih.gov This two-step process begins with the preparation of methyl 5-hydroxypentanoate, which can be synthesized through methods like catalytic hydrogenation of appropriate precursors.

The second step involves the methylation of the hydroxyl group. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base deprotonates the hydroxyl group, making it a nucleophile that attacks the methylating agent, resulting in the formation of the methoxy group and yielding this compound.

Catalytic Synthesis Strategies

Recent research has focused on developing more sustainable and efficient catalytic methods for producing valuable chemicals from renewable resources. One such promising pathway is the conversion of biomass-derived gamma-valerolactone (B192634) (GVL).

Conversion from Biomass-Derived Gamma-Valerolactone (GVL)

Gamma-valerolactone (GVL) is a platform molecule that can be derived from lignocellulosic biomass. rsc.org Its conversion to this compound represents a green and sustainable synthetic route.

The process typically involves the ring-opening of GVL in the presence of methanol and a catalyst. Research has shown that a combination of an acid catalyst and a dehydrating agent can effectively produce methyl 4-methoxypentanoate, an isomer of the target compound. For instance, a hydrogen exchanged ultra-stable Y zeolite (HUSY) has been used as an acid catalyst. rsc.org

In one study, the conversion of GVL in methanol using HUSY as a catalyst resulted in a 46.4% conversion of GVL. rsc.org The reaction conditions and the type of catalyst can influence the product distribution between methyl 4-methoxypentanoate and other byproducts like methyl pentenoates. rsc.orgresearchgate.net

Further research has explored various catalytic systems to optimize the yield and selectivity towards the desired methoxypentanoate ester. The reaction pathway often involves the initial formation of methyl pentenoate isomers, which can then be further reacted to incorporate the methoxy group. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages | Limitations |

| Esterification | 5-Methoxypentanoic acid, Methanol | H₂SO₄ or p-TsOH | Reflux, removal of water | Simple, direct route, potentially high yield | Requires pure carboxylic acid precursor |

| Alkylation | Methyl 5-bromovalerate, Sodium methoxide | Methanol | Reflux chemicalbook.com | Utilizes a different starting material | May involve multiple steps if precursor is not readily available |

| Oxidative Synthesis | 5-Methoxypentan-1-ol | KMnO₄ or CrO₃ smolecule.com | Oxidation followed by esterification | Applicable if the alcohol is the primary precursor | Two-step process (oxidation then esterification) |

| Methylation of Hydroxyester | Methyl 5-hydroxypentanoate | Dimethyl sulfate or Methyl iodide, Base | Two-step process | Alternative when the hydroxy ester is more accessible | Requires handling of toxic methylating agents |

| Catalytic Conversion of GVL | Gamma-Valerolactone (GVL), Methanol | HUSY zeolite rsc.org | Elevated temperature and pressure | Utilizes a renewable biomass-derived feedstock rsc.org | Can produce a mixture of isomers and byproducts rsc.orgresearchgate.net |

Heterogeneous Catalysis (e.g., using Zeolites like HUSY)

Heterogeneous catalysis offers a promising pathway for the synthesis of methoxypentanoate esters, particularly from biomass-derived platform molecules like γ-valerolactone (GVL). While research has specifically detailed the conversion of GVL to methyl 4-methoxypentanoate, the catalytic systems and principles are highly relevant for this class of compounds. One significant study focused on the ring-opening of GVL in methanol using various zeolite catalysts. researchgate.net

Among the zeolites tested, Hydrogen exchanged ultra-stable Y zeolite (HUSY) was identified as a particularly effective catalyst for the reaction. researchgate.net The use of a solid acid catalyst like HUSY facilitates the conversion process, which involves the opening of the lactone ring and subsequent etherification and esterification. researchgate.netgrafiati.com Other zeolites such as HY, HZSM-5, and USY have also been investigated, showing varying degrees of conversion and selectivity. researchgate.net The presence of an insoluble carbonate, like CaCO₃, was found to work in concert with HUSY to promote the formation of the desired methoxy ester over competing dehydration products like pentenoate esters. researchgate.net

Table 1: Effect of Different Zeolite Catalysts on the Conversion of γ-Valerolactone (GVL) to Methyl 4-methoxypentanoate (MMP) and Other Products

| Catalyst | GVL Conversion (%) | Selectivity to MMP (%) | Selectivity to Methyl 3-pentenoate (M3P) (%) | Selectivity to Methyl 4-pentenoate (M4P) (%) | Selectivity to Methyl pentanoate (MP) (%) |

|---|---|---|---|---|---|

| HY | 32.6 | 74.8 | 12.3 | 5.9 | — |

| HZSM-5 | 14.4 | 39.8 | 38.2 | 11.7 | — |

| USY | 20.8 | 75.9 | 6.9 | 5.7 | 6.9 |

| HUSY | 46.4 | 78.9 | 8.5 | 5.2 | 7.3 |

Reaction conditions: 10 mL GVL, 20 mL methanol, 0.5 g zeolite, 0.5 mmol CaCO₃, 250 °C, N₂ (3 MPa), 4 h. researchgate.net

Investigation of Catalytic Systems (e.g., Metal-Organic Complexes)

While specific research on the use of metal-organic frameworks (MOFs) for the synthesis of this compound is not extensively documented in the provided results, various other catalytic systems are crucial for its synthesis.

Common methods rely on strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid for the direct esterification of 5-methoxypentanoic acid with methanol. Another key pathway, the ring-opening of δ-valerolactone, is also accelerated by acid catalysts.

For the stereoselective synthesis of precursors to this compound derivatives, specific catalytic systems are employed. For instance, the Lewis acid boron trifluoride diethyl etherate (BF₃·OEt₂) is used to catalyze the regioselective ring-opening of an aziridine (B145994) ring with methanol. researchgate.net Furthermore, palladium on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation steps in the synthesis of complex precursors. researchgate.net

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters include temperature, reaction time, and the ratio of reactants and catalysts.

In the synthesis of methyl 4-methoxypentanoate from GVL using a HUSY catalyst, it was demonstrated that temperature and reaction time significantly influence GVL conversion and product distribution. researchgate.net For instance, increasing the temperature from 230 °C to 250 °C led to a substantial increase in GVL conversion. researchgate.net Similarly, extending the reaction time generally improved conversion, with the selectivity towards the desired methoxy ester being highest at specific durations. researchgate.net

For other synthetic routes, such as the nucleophilic substitution of methyl 5-bromovalerate, conditions must be carefully controlled. This reaction requires anhydrous conditions and a temperature range of 40–60°C to achieve high yields (~95%) and minimize side reactions like hydrolysis. In the direct esterification of 5-methoxypentanoic acid, refluxing under conditions that remove water is essential to drive the equilibrium towards the formation of the ester product.

Table 2: Optimization of Reaction Conditions for Methyl 4-methoxypentanoate Synthesis from GVL

| Entry | Temperature (°C) | Time (h) | GVL Conversion (%) | Selectivity to MMP (%) |

|---|---|---|---|---|

| 1 | 230 | 4 | 29.8 | 79.9 |

| 2 | 240 | 4 | 38.5 | 79.2 |

| 3 | 250 | 4 | 46.4 | 78.9 |

| 4 | 260 | 4 | 45.2 | 72.3 |

| 5 | 250 | 2 | 26.3 | 82.5 |

| 6 | 250 | 6 | 50.2 | 70.1 |

| 7 | 250 | 8 | 51.5 | 65.3 |

Reaction conditions: 10 mL GVL, 20 mL methanol, 0.5 g HUSY, 0.5 mmol CaCO₃, N₂ (3 MPa). researchgate.net

Stereoselective Synthesis Investigations

Investigations into stereoselective synthesis have been prominent, particularly for producing complex, biologically relevant molecules that contain the 5-methoxypentanoate backbone. A notable example is the stereocontrolled synthesis of methyl (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate, a fragment of the marine natural product calyculin. researchgate.net

This multi-step synthesis demonstrates precise control over the stereochemistry at multiple chiral centers. The process begins with an aziridine cis-acrylate, which undergoes a stereoselective cis-dihydroxylation using osmium tetroxide (OsO₄) to form a diol with high diastereoselectivity. researchgate.net The subsequent step involves a regioselective opening of the aziridine ring using methanol, catalyzed by the Lewis acid BF₃·OEt₂. researchgate.net The final step involves catalytic hydrogenation with an agent like Pd/C in the presence of formaldehyde (B43269) to introduce the dimethylamino group, yielding the final, highly functionalized this compound derivative. researchgate.net

Table 3: Key Steps in the Stereoselective Synthesis of a this compound Derivative

| Step | Reaction | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | cis-Dihydroxylation | OsO₄, N-methylmorpholine N-oxide (NMO) | Formation of a diastereomerically enriched diol from an aziridine cis-acrylate. |

| 2 | Aziridine Ring Opening | Methanol (MeOH), BF₃·OEt₂ | Regioselective introduction of a methoxy group at the C5 position. |

| 3 | Reductive Amination | H₂, Formaldehyde (HCHO), Pd/C | Formation of the final (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate. |

Based on the synthesis of methyl (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate. researchgate.net

Mechanistic Studies of Formation Reactions

The mechanisms for forming this compound vary depending on the synthetic route.

For the synthesis from γ-valerolactone (GVL) using a heterogeneous acid catalyst like HUSY, the proposed mechanism begins with the protonation of the carbonyl oxygen of the GVL by an acid site on the zeolite. researchgate.net This activation facilitates a nucleophilic attack by methanol on the carbonyl carbon, leading to the opening of the lactone ring to form a hydroxy ester intermediate (methyl 4-hydroxypentanoate). researchgate.net This intermediate can then undergo one of two competing pathways: dehydration to form unsaturated pentenoate esters or etherification of the hydroxyl group by another methanol molecule to yield the desired methyl 4-methoxypentanoate. The presence of a basic co-catalyst like CaCO₃ is thought to suppress the dehydration pathway, thus enhancing selectivity towards the methoxy ester. researchgate.net

In the ring-opening of δ-valerolactone catalyzed by a conventional acid, a similar mechanism occurs where the acid activates the lactone, allowing for nucleophilic attack by methanol to form methyl 5-hydroxypentanoate. Subsequent etherification of the hydroxyl group would yield the final product.

For the direct esterification of 5-methoxypentanoic acid, the mechanism is a standard Fischer esterification. The carboxylic acid is protonated by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol, followed by the elimination of a water molecule to form the ester.

Computational studies using Density Functional Theory (DFT) on the reactivity of the ester's carbonyl group suggest that nucleophilic acyl substitution proceeds through a tetrahedral intermediate.

Chemical Reactivity and Transformation Pathways of Methyl 5 Methoxypentanoate

Reactions of the Ester Functional Group

The ester group is a versatile functional group that readily participates in several fundamental organic reactions, including transesterification and reduction.

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. For Methyl 5-methoxypentanoate, this involves reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is reversible and is a common method for converting one ester into another. For instance, the reaction of this compound with ethanol (B145695) would yield Ethyl 5-methoxypentanoate and methanol (B129727).

Fatty acid methyl esters (FAMEs) are frequently produced through the transesterification of fats with methanol. wikipedia.org This process is typically catalyzed by a base like sodium hydroxide (B78521) or sodium methoxide (B1231860). wikipedia.orgconicet.gov.ar The general mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess. google.com

Table 1: Example of a Transesterification Reaction

| Reactant 1 | Reactant 2 (Excess) | Catalyst | Product 1 | Product 2 |

|---|

The efficiency of transesterification can be affected by side reactions, such as saponification (hydrolysis of the ester to a carboxylate salt) if a base catalyst is used in the presence of water. mdpi.com

The ester functional group of this compound can be reduced to a primary alcohol, yielding 5-methoxy-1-pentanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using powerful reducing agents.

Commonly used reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH₄) and, in some cases, sodium borohydride (B1222165) (NaBH₄) under specific conditions. The related compound, 5-methoxypentanoic acid, can be reduced to the corresponding primary alcohol using agents like lithium aluminum hydride or sodium borohydride. smolecule.com The synthesis of 5-methoxy-1-pentanol from valerolactone has been described as proceeding through this compound, indicating the viability of this reductive pathway. mdpi.com

The reaction with lithium aluminum hydride proceeds via the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the methoxide group and a subsequent second hydride addition to the intermediate aldehyde. An acidic workup then protonates the resulting alkoxide to give the primary alcohol.

Table 2: Reagents for Ester Reduction

| Starting Material | Reducing Agent | Product |

|---|

Reactivity at the Methoxy (B1213986) Ether Moiety

The methoxy group in this compound is an ether functionality. Ether linkages are generally stable and less reactive than ester groups. smolecule.com They are typically resistant to attack by bases, nucleophiles, and common reducing agents.

However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions. This usually requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN2 or SN1-type mechanism. In the case of this compound, cleavage at the methoxy group would likely yield methanol and a 5-halopentanoate derivative.

Additionally, certain radical-mediated reactions can cleave ether bonds. For example, thiyl radicals have been shown to enable the oxidative removal of benzyl (B1604629) and p-methoxybenzyl protecting groups from ethers. acs.org While specific studies on the radical cleavage of the methoxy group in this compound are not documented, the general principles of ether reactivity suggest this possibility under specific radical conditions.

Transformations of the Aliphatic Carbon Chain

The five-carbon chain of this compound provides a scaffold for further chemical modifications.

The aliphatic backbone of the molecule can be functionalized to introduce new chemical groups, leading to more complex structures. Although direct functionalization studies on this compound are not widely reported, related syntheses demonstrate the potential for modifying the pentanoate chain.

For example, research has detailed the synthesis of methyl (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate. nih.govbeilstein-journals.org This compound retains the core 5-methoxypentanoate structure but is heavily functionalized with hydroxyl and amino groups along the carbon chain. Another study reports on the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, which is a fragment of the natural product calyculin. acs.org These examples, while starting from different precursors, illustrate that the pentanoate skeleton is a viable platform for introducing complex functionality.

While there is no specific evidence in the reviewed literature of this compound being used as a chain transfer agent, other related esters, such as Methyl 4-pentenoate, have been noted for their role in polymerization processes. lookchem.com The use of various agents like isopropyl alcohol and n-butyl mercaptan as CTAs in the polymerization of methyl methacrylate (B99206) has been studied to control molecular weight. researchgate.net Given the structural similarities to other small molecules used in polymerization, the potential for this compound or its derivatives to act as a chain transfer agent exists, although it has not been specifically documented.

Table 3: Common Chain Transfer Agents and Their Applications

| Chain Transfer Agent | Polymer System Example | Reference |

|---|---|---|

| n-Butyl Mercaptan | Poly(methyl methacrylate) | researchgate.net |

| Isopropyl Alcohol | Poly(methyl methacrylate) | researchgate.net |

| N-dodecyl mercaptan (NDM) | Styrene/n-Butylacrylate/Methacrylic acid emulsion | sco-sakai-chem.com |

Theoretical and Computational Analysis of Reaction Mechanisms

The elucidation of complex chemical reaction mechanisms and the conformational preferences of flexible molecules like this compound increasingly relies on theoretical and computational methods. These approaches provide insights at a molecular level that are often inaccessible through experimental means alone. By modeling reaction energy profiles and molecular geometries, computational chemistry serves as a powerful predictive and explanatory tool in understanding the reactivity and transformation pathways of this compound.

Density Functional Theory (DFT) Applications to Reaction Pathways and Conformer Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. issr-journals.org DFT methods, particularly hybrid functionals like B3LYP, are frequently employed to accurately predict geometries, energies, and spectroscopic properties of organic compounds. nih.gov

The lowest energy conformer of simple methyl esters often features an "all-trans" structure of the carbon backbone. researchgate.net However, other conformers with different dihedral angles (gauche conformations) can be very close in energy. researchgate.net A hypothetical DFT analysis at the B3LYP/6-31G(d) level for this compound would likely reveal several stable conformers, with their relative energies dictating their population at a given temperature.

Table 1: Illustrative Conformational Analysis of this compound This table is a hypothetical representation of results from a typical DFT conformational analysis.

| Conformer | Key Dihedral Angles (C2-C3-C4-C5, C3-C4-C5-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| M5P-1 | anti, anti | 0.00 | 55.1 |

| M5P-2 | anti, gauche | 0.55 | 21.3 |

| M5P-3 | gauche, anti | 0.89 | 11.8 |

| M5P-4 | gauche, gauche | 1.52 | 4.5 |

Beyond conformational preferences, DFT is crucial for mapping out entire reaction pathways. For instance, the synthesis of methoxypentanoates can originate from the ring-opening of γ-valerolactone (GVL). researchgate.netresearchgate.netsyr.edu DFT calculations can model the energy profile of such a reaction, identifying the structures and energies of reactants, transition states, and intermediates. acs.org In acid-catalyzed esterification, for example, DFT studies have shown that the rate-determining step is often the initial protonation of the acid followed by the nucleophilic attack of the alcohol, with a calculated energy barrier that can be compared with experimental kinetics. acs.orgnih.gov DFT studies on the unusual ring-opening of γ-valerolactone oxide by amines have also been used to corroborate selective lactone-opening over epoxide-opening, demonstrating the theory's power in explaining selectivity. nih.gov

Computational Modeling of Reactivity and Intermediates

Computational modeling provides a framework for understanding and predicting the chemical reactivity of this compound. A key approach is the Frontier Molecular Orbital (FMO) theory, which analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). sci-hub.seresearchgate.net

For this compound, the HOMO is expected to be localized around the oxygen atoms, particularly the ether oxygen, making it a likely site for protonation or interaction with electrophiles. The LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, a fundamental reaction of esters. cureffi.org

Conceptual DFT introduces reactivity indices that quantify these concepts. sci-hub.se Parameters such as global electrophilicity, nucleophilicity, and local reactivity descriptors like Fukui functions can be calculated to predict how and where a molecule will react. sci-hub.se

Table 2: Illustrative Calculated DFT Reactivity Descriptors for this compound This table presents hypothetical values for key reactivity indices calculated using DFT (B3LYP/6-311+G* level), providing a quantitative basis for predicting chemical behavior.*

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -10.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | +1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 12.3 eV | Indicates chemical stability and low reactivity. |

| Global Electrophilicity Index (ω) | 1.5 eV | Classifies the molecule as a moderate electrophile. |

Computational modeling is also vital for identifying and characterizing transient reaction intermediates. In reactions such as acid-catalyzed hydrolysis or esterification, DFT calculations can optimize the geometry of proposed intermediates, such as protonated species or tetrahedral intermediates. rsc.org A key validation step is the calculation of vibrational frequencies; a true intermediate must correspond to a local minimum on the potential energy surface, characterized by the absence of any imaginary frequencies. conicet.gov.ar This analysis helps confirm mechanistic proposals, such as the involvement of an acylium ion as a key intermediate in some esterification reactions. rsc.org Similarly, in modeling reactions within complex environments, such as inside a cavitand, quantum chemical calculations can reproduce experimental reaction rates and explain the catalytic effect by analyzing the stability of intermediates and transition states. nih.gov

Applications and Utility in Advanced Chemical Science

Building Block in Complex Organic Synthesis

The strategic placement of functional groups in methyl 5-methoxypentanoate allows it to serve as a versatile building block in multi-step organic syntheses. Its ester group can be readily transformed into a variety of other functionalities, while the methoxy (B1213986) group provides a stable ether linkage that can be carried through multiple reaction steps.

One of the direct applications of this compound is its role as a precursor in the synthesis of 5-methoxy-1-pentanol. chemsrc.comsigmaaldrich.comnist.gov This conversion is typically achieved through the chemical reduction of the ester functional group. The resulting alcohol, 5-methoxy-1-pentanol, retains the methoxy ether group and introduces a primary alcohol functionality, making it a useful bifunctional intermediate for further chemical elaboration in the production of pharmaceuticals and other specialty chemicals. chemsrc.com

Synthesis of 5-Methoxy-1-pentanol

| Precursor | Product | Reaction Type |

|---|---|---|

| This compound | 5-Methoxy-1-pentanol | Reduction |

This compound is a key intermediate in the sustainable production of dicarboxylic esters, which are precursors to polyamides like nylon. rsc.orgresearchgate.net This process often starts with gamma-valerolactone (B192634) (GVL), a platform molecule derived from lignocellulosic biomass. researchgate.netrsc.org GVL can be converted to methyl pentenoate isomers and methyl 4-methoxypentanoate. rsc.orgrsc.org The unsaturated pentenoate esters can then undergo metathesis reactions to form unsaturated dicarboxylic esters. Subsequent hydrogenation of these esters yields saturated dicarboxylic esters, which are valuable monomers for polymerization into bio-based nylons. rsc.org This pathway represents a significant step toward creating high-performance polymers from renewable resources rather than petrochemicals. stanford.edunih.gov

Renewable Feedstock to Nylon Monomer Precursors

| Starting Material | Key Intermediate | Reaction | Final Product Class |

|---|---|---|---|

| Gamma-valerolactone (GVL) | Methyl Pentenoates / Methyl 4-methoxypentanoate | Metathesis & Hydrogenation | Dicarboxylic Esters |

The structural motif of a methoxypentanoate is integral to the synthesis of complex, biologically active natural products. For instance, synthetic fragments of calyculins, a family of potent antitumor metabolites and protein phosphatase inhibitors, incorporate this core structure. researchgate.netacs.org Synthetic strategies have targeted the C33-C37 fragment of calyculin A, which is a substituted 5-methoxypentanoate derivative, specifically methyl 4-benzyloxycarbonylamino-2,3-isopropylidenedioxy-5-methoxypentanoate. researchgate.net The synthesis of another key fragment of calyculins, 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, further highlights the importance of the 5-methoxypentanoic acid backbone in constructing these intricate molecules. acs.orgscielo.brbeilstein-journals.orgnih.gov These synthetic efforts underscore the value of this chemical framework in medicinal chemistry and drug discovery.

Role in Biofuel Research and Development

The push for renewable energy sources has spurred research into new biofuel components and additives. This compound and its isomers have emerged as promising candidates due to their favorable properties and potential for sustainable production from biomass.

Research has identified methyl 4-methoxypentanoate, an isomer of this compound, as a potential liquid biofuel. researchgate.netlookchem.comlookchem.com It can be effectively synthesized from gamma-valerolactone (GVL), which is derived from lignocellulosic biomass, a non-food-based renewable resource. rsc.org This makes it a second-generation biofuel candidate. Studies have highlighted its advantageous properties, such as water insolubility and a high heat value, which are desirable for a liquid fuel. rsc.org The development of efficient catalytic processes to convert biomass-derived platforms into such fuel molecules is an active area of research. researchgate.netrsc.org

Biofuel Candidate Properties

| Compound | Source | Key Properties for Fuel Application |

|---|---|---|

| Methyl 4-methoxypentanoate | Biomass (via GVL) | Potential liquid biofuel, Water insoluble, High heat-value rsc.org |

Oxygenated additives, or "oxygenates," are compounds added to gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions like carbon monoxide and unburnt hydrocarbons. epa.gov Methyl tertiary-butyl ether (MTBE) was a widely used oxygenate but has been phased out in many areas. epa.gov Methyl 4-methoxypentanoate is being investigated as a bio-based oxygenated additive and solvent. researchgate.netrsc.org Its molecular structure contains three oxygen atoms, making it an effective oxygenate. nih.gov As it can be produced from renewable sources, it offers a more sustainable alternative to petroleum-derived additives, contributing to the greening of conventional transportation fuels. rsc.orgresearchgate.net

Exploration as a Chemical Solvent in Synthetic Processes

The exploration of novel, environmentally benign solvents is a significant area of research in modern chemistry. This compound, and its isomers like methyl 4-methoxypentanoate, are considered potential "green" or "bio-oxygenated" solvents. rsc.orgresearchgate.net This interest stems from their potential derivation from biomass sources, such as lignocellulosic materials, which could offer a more sustainable alternative to petroleum-based solvents. rsc.orgresearchgate.netresearchgate.net

The presence of the methoxy group increases the polarity of this compound compared to unsubstituted esters like methyl pentanoate. This enhanced polarity influences its solubility characteristics, making it potentially suitable for a range of chemical transformations. The ether and ester functionalities allow for interactions with a variety of solutes through dipole-dipole forces.

Research into the catalytic conversion of gamma-valerolactone (GVL), a biomass-derived platform molecule, has shown that it can be a precursor to methoxypentanoate esters. rsc.orgresearchgate.netresearchgate.net While much of the direct research has focused on methyl 4-methoxypentanoate, the findings suggest a broader potential for related isomers. For instance, methyl 4-methoxypentanoate has been investigated as a solvent with advantageous properties such as water insolubility and a high heat-value. rsc.org

The solvent properties of a chemical are critical for its application in synthesis, affecting reaction rates, equilibria, and the stability of reactants and intermediates. The polarity of the solvent, for example, can significantly impact the activation energy of a reaction. While specific studies detailing the use of this compound as a primary solvent in various synthetic processes are not extensively documented, its structural characteristics suggest its utility in reactions where a moderately polar, aprotic environment is beneficial.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| Boiling Point | 162°C | chemsrc.com |

| Density | 0.949 g/cm³ | chemsrc.com |

This table contains computed and experimental data from various chemical databases.

Contributions to Fragrance Chemistry (without sensory perception details)

The fragrance industry continually seeks new molecules to create novel scent profiles and to serve as building blocks for known fragrance compounds. Esters are a well-known class of compounds used in fragrances, and the structural features of this compound make it a candidate for investigation in this field.

While direct application of this compound as a fragrance ingredient is not widely reported, its structural relatives have been noted for their potential in fragrance applications. For example, methyl 4-methoxypentanoate, derived from gamma-valerolactone, has been identified as a potential fragrance compound. rsc.orgresearchgate.net This suggests that the methoxypentanoate scaffold is of interest to the fragrance industry.

Furthermore, patent literature reveals the use of structurally similar compounds in fragrance formulations. For instance, [(4E,4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene is a patented novel compound used to modify and enhance fragrance formulations for a wide array of products, including perfumes, cosmetics, and cleaning agents. google.com This indicates that the presence of a methoxy group on a pentenyl or related hydrocarbon chain is a structural motif that can be valuable in the creation of fragrance materials.

This compound can also be considered a potential precursor for the synthesis of other fragrance molecules. The ester and ether functionalities provide reactive sites for chemical modification. For example, it could undergo transesterification to produce other esters or be used in condensation reactions to build larger, more complex molecules with desirable olfactory properties. The development of synthetic routes to fragrance precursors is a key area of research, and compounds like this compound could serve as versatile starting materials. google.com

Table 2: Examples of Related Methoxy Compounds in Fragrance Chemistry

| Compound Name | Application/Relevance | Reference |

|---|---|---|

| Methyl 4-methoxypentanoate | Potential fragrance compound from biomass | rsc.orgresearchgate.net |

| [(4E,4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene | Patented for use in improving and enhancing fragrance formulations | google.com |

This table provides examples of methoxy-containing compounds and other esters that have been identified or patented for use in the fragrance industry, highlighting the relevance of this chemical class.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of methyl 5-methoxypentanoate. By analyzing the chemical shifts, splitting patterns, and correlations of atomic nuclei in a magnetic field, researchers can confirm the compound's structure with high fidelity.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the various proton groups.

Key proton signals for this compound are typically observed around the following chemical shifts (δ) in parts per million (ppm):

~3.6 ppm: A singlet corresponding to the three protons of the ester methyl group (-COOCH₃).

~3.3 ppm: A singlet for the three protons of the methoxy (B1213986) group (-OCH₃).

Other signals representing the protons of the pentanoate chain.

The integration of these signals confirms the number of protons in each group, and their splitting patterns (e.g., triplets, multiplets) reveal the number of adjacent protons, thus piecing together the connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -COOCH₃ | ~3.6 | Singlet | 3 |

| -OCH₃ | ~3.3 | Singlet | 3 |

| -CH₂- (adjacent to C=O) | Varies | Triplet | 2 |

| -CH₂- (central) | Varies | Multiplet | 2 |

| -CH₂- (adjacent to -OCH₃) | Varies | Triplet | 2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The approximate chemical shifts for the carbon atoms are as follows:

~174 ppm: The carbonyl carbon of the ester group (C=O).

~70-75 ppm: The carbon atom of the methoxy-bearing methylene (B1212753) group (-CH₂-O-).

~50-55 ppm: The carbon of the ester methyl group (-COOCH₃) and the methoxy methyl group (-OCH₃).

~20-35 ppm: Carbons of the other methylene groups in the pentanoate chain.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~174 |

| -CH₂-O- | ~70-75 |

| -COOCH₃ | ~51 |

| -OCH₃ | ~56 |

| -CH₂- (adjacent to C=O) | ~31 |

| -CH₂- (central) | ~29 |

Two-Dimensional NMR Techniques (e.g., COSY)

To further confirm the structural assignment, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are employed. A COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the pentanoate chain, providing unambiguous evidence of their connectivity. This technique is particularly useful for distinguishing between isomers, such as methyl 4-methoxypentanoate.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and can be used for its quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for analyzing complex mixtures containing this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes. googleapis.com

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (146.18 g/mol ). nih.gov Additionally, a characteristic fragmentation pattern will be observed, which can serve as a fingerprint for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for comparison. nih.gov

Chemical Ionization-Ion Trap Mass Spectrometry (CI-IT-MS/MS)

Chemical Ionization-Ion Trap Mass Spectrometry (CI-IT-MS/MS) is a sophisticated technique that can provide even more detailed structural information. Chemical ionization is a softer ionization method than the electron impact ionization typically used in GC-MS, often resulting in a more abundant molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight.

The ion trap allows for tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented. The resulting fragment ions provide detailed information about the molecule's structure. This technique is especially valuable for distinguishing between isomers, as they can exhibit unique fragmentation pathways. For instance, the fragmentation of regioisomers like methyl 4-methoxypentanoate and this compound would yield different patterns, allowing for their unambiguous identification.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, HRMS determines the exact mass, which can be compared to the theoretical value calculated from its molecular formula, C7H14O3.

The theoretical monoisotopic mass of this compound is calculated to be 146.094294304 Da. nih.gov Experimental determination using techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) can verify this value with high precision. In practice, mass spectrometry would identify the molecular ion peak, often as a protonated molecule [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 146. The high resolution of the instrument distinguishes this from other potential compounds with the same nominal mass but different elemental formulas.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | nih.gov |

| Molecular Weight (Nominal) | 146.18 g/mol | nih.gov |

| Monoisotopic Mass (Theoretical) | 146.094294304 Da | nih.gov |

| Commonly Observed Ion | [M+H]⁺ |

This interactive table summarizes the key mass spectrometry data for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a modern, rapid, and reliable method for acquiring an infrared spectrum. thermofisher.com It offers significant advantages in speed and signal-to-noise ratio over older dispersive instruments. thermofisher.com For this compound, the FT-IR spectrum provides a distinct "molecular fingerprint" that confirms the presence of its key functional groups: the ester and the ether.

The most prominent absorption bands in the FT-IR spectrum of this compound are used to confirm its structure. The presence of the ester group is identified by a strong carbonyl (C=O) stretching vibration. The ether linkage is confirmed by its characteristic C-O stretching band.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Observed Peak for this compound (cm⁻¹) |

| Ester (C=O) | Stretch | 1760-1690 (Strong) | ~1740 |

| Ether (C-O-C) | Stretch | 1300-1000 (Strong) | Not specified |

| Alkyl (C-H) | Stretch | 3000-2850 | ~2820 (for OCH₃) |

This interactive table outlines the expected and observed FT-IR absorption bands for the primary functional groups in this compound. libretexts.org

The application of FT-IR is crucial not only for structural confirmation in synthetic chemistry but also for assessing the purity of samples in various research contexts. copernicus.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture and determining the purity of a substance. For this compound, both gas and liquid chromatography are routinely employed. These techniques are vital for monitoring the progress of synthesis reactions and for ensuring the final product meets required purity standards for use in further applications.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. restek.com The analysis involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compound between the two phases.

In a typical GC analysis of fatty acid methyl esters (FAMEs), a class of compounds to which this compound belongs, a polar capillary column such as one with a CarboWax or FAMEWAX stationary phase is used. restek.comthermofisher.com A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds. restek.com The method involves a programmed temperature ramp to ensure efficient separation of components with different boiling points. thermofisher.com

| Parameter | Typical Value / Type |

| Technique | Gas Chromatography (GC) |

| Column Type | Capillary Column (e.g., CarboWax, FAMEWAX) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Profile | Temperature programming (e.g., 100 °C to 240 °C) |

This interactive table presents typical parameters for a Gas Chromatography method suitable for analyzing this compound, based on established methods for similar FAMEs. restek.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is another key technique used for the analysis and purity assessment of this compound. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase.

For purity assessment of this compound, a reversed-phase HPLC method is often suitable. A common setup would use a C18 column as the stationary phase. Since the compound lacks a strong chromophore, UV detection at a low wavelength, such as 210–220 nm, is typically required to detect the ester carbonyl group. researchgate.net The concentration of the compound in a sample can be determined by creating a calibration curve from the peak areas of standard solutions with known concentrations. scribd.com

| Parameter | Typical Value / Type |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reversed-Phase (e.g., C18) |

| Detector | UV Detector (e.g., 205-220 nm) |

| Mobile Phase | Gradient or isocratic elution with solvents like Methanol (B129727), Acetonitrile, and Water |

| Mode | Purity Assessment & Quantification |

This interactive table summarizes common parameters for an HPLC method used in the analysis of this compound. researchgate.net

A well-characterized, high-purity sample of this compound can serve as an analytical reference standard. Reference standards are crucial for the accurate identification and quantification of the compound in various samples. smolecule.com In chromatographic techniques like GC and HPLC, the retention time of the reference standard is used to confirm the identity of the peak in an unknown sample. scribd.com Furthermore, by preparing solutions of the reference standard at known concentrations, calibration curves can be generated to accurately quantify the amount of this compound in a sample mixture. scribd.com This is essential for quality control, reaction monitoring, and ensuring compliance with regulatory standards in applicable fields. chromatographyonline.com

Advanced Spectroscopic and Chromatographic Approaches for Complex System Characterization

In research settings, the characterization of this compound often extends beyond the analysis of the pure compound to its detection and quantification within complex matrices, such as reaction mixtures or biological samples. This requires the application of advanced and hyphenated analytical techniques capable of separating the target analyte from structurally similar compounds and interfering matrix components.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are principal techniques for the analysis of this compound, owing to its volatility. In the context of complex systems, such as the product mixture from the ring-opening of γ-valerolactone, GC-MS is essential for separating and identifying various isomers and byproducts. rsc.org For instance, the analysis of related methoxypentanoate isomers has been effectively carried out using a system equipped with a specific capillary column and a programmed temperature gradient to ensure resolution from other components like pentenoate esters. rsc.org The electron impact ionization (EI) source in the mass spectrometer provides reproducible fragmentation patterns that serve as a fingerprint for identification. rsc.org

High-performance liquid chromatography (HPLC) can also be employed, particularly when dealing with less volatile derivatives or when pre-concentration of the sample is necessary. For highly complex samples, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap mass spectrometry (Q-Orbitrap), offers significant advantages. northumbria.ac.uk This approach provides exceptional mass accuracy, which is crucial for the confident identification of compounds in matrices where isobaric interferences are common. northumbria.ac.uk The challenges in such analyses often lie in overcoming matrix effects, which can suppress or enhance the ionization of the target analyte, thereby affecting detection and quantification. northumbria.ac.uk

Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, is invaluable when chromatographic methods alone are insufficient to distinguish between regioisomers, such as this compound and methyl 4-methoxypentanoate. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can establish connectivity between protons and carbons, providing unambiguous structural elucidation even within a mixture.

The detailed research findings below illustrate the parameters used in these advanced characterization methods.

Detailed Research Findings

In studies analyzing complex mixtures containing methoxypentanoate isomers, specific GC-MS parameters are crucial for achieving effective separation and identification. The following table outlines typical parameters used for the analysis of related compounds, which are applicable for this compound characterization in similar complex systems. rsc.org

Table 1: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Specification |

|---|---|

| GC Instrument | Thermofisher Trace 1300 & ISQ LT |

| Column | HB-5 (15.0 m × 250 μm × 0.25 μm) |

| Carrier Gas | Helium (He) |

| Flow Rate | 1.2 mL/min |

| Temperature Program | 313 K (hold 2 min), ramp at 10 K/min to 653 K (hold 2 min) |

| Split Ratio | 1:50 |

| MS Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Mass Detection Range | 40-350 m/z |

Data derived from methodologies used for the analysis of structurally related methoxypentanoate isomers in complex reaction mixtures. rsc.org

Mass spectrometry provides key data for the identification of this compound. The fragmentation pattern is a unique characteristic of the molecule's structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value (m/z) |

|---|---|---|

| GC-MS | Molecular Weight | 146.18 g/mol |

| Top Peak (Most Abundant Fragment) | 45 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Environmental and Sustainability Aspects of Methyl 5 Methoxypentanoate Research

Development of Green Synthesis Pathways from Renewable Resources

A significant area of research in the sustainable production of methyl 5-methoxypentanoate revolves around its synthesis from renewable biomass. Lignocellulosic biomass, a non-food-based feedstock, is a key starting material. researchgate.net This biomass can be processed to yield platform molecules like levulinic acid (LA) and gamma-valerolactone (B192634) (GVL), which are precursors for the synthesis of this compound and its isomers. researchgate.netresearchgate.net

The conversion of GVL, derived from lignocellulosic sources, into methyl 4-methoxypentanoate has been demonstrated using a combination of a hydrogen exchanged ultra-stable Y zeolite (HUSY) catalyst and insoluble carbonates like calcium carbonate (CaCO3). researchgate.netresearchgate.netrsc.org This catalytic system facilitates the ring-opening of GVL in the presence of methanol (B129727) to produce the desired methoxypentanoate ester. researchgate.net Research has shown that the presence of the insoluble carbonate is crucial as it promotes the generation of methoxyl anions, which in turn inhibits the formation of undesired by-products and improves the selectivity towards methyl 4-methoxypentanoate. rsc.org

Another pathway involves the use of levulinic acid, which can be esterified and then further processed. For instance, methyl levulinate can be hydrogenated to GVL, which is then converted to methyl 4-methoxypentanoate. researchgate.net The direct synthesis of this compound can be achieved through methods such as the nucleophilic substitution of methyl 5-bromopentanoate with methoxide (B1231860) ions or the acid-catalyzed ring-opening of δ-valerolactone with trimethyl orthoformate in methanol. An alternative approach involves the methylation of methyl 5-hydroxypentanoate (B1236267).

These bio-based routes represent a significant step towards greener chemical production by reducing the reliance on fossil fuels. The use of renewable feedstocks is a fundamental principle of green chemistry.

Table 1: Catalytic Systems for the Synthesis of Methoxypentanoates from Bio-based Resources

| Feedstock | Catalyst | Reaction Conditions | Product | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Gamma-valerolactone (GVL) | HUSY and CaCO₃ | 250 °C, 4 MPa N₂, 4 h in methanol | Methyl 4-methoxypentanoate | 58% conversion, 87% selectivity | rsc.org |

| Gamma-valerolactone (GVL) | HUSY and CaCO₃ | 250 °C, N₂ atmosphere, in methanol | Methyl 4-methoxypentanoate | - | researchgate.netresearchgate.net |

| δ-Valerolactone | Trimethyl orthoformate, H₂SO₄ | In methanol | This compound | ~90% yield | |

| Methyl 5-bromopentanoate | Methoxide ions | 40-60°C, anhydrous | This compound | ~95% yield |

Note: Much of the available research focuses on the synthesis of methyl 4-methoxypentanoate, a structural isomer of this compound. The synthesis pathways are often closely related.

Contribution to Sustainable Chemical Production and Circular Economy Concepts

The development of synthesis pathways for this compound from renewable resources is a direct contribution to the principles of sustainable chemical production. By utilizing biomass, a renewable carbon source, the chemical industry can move away from a linear "take-make-dispose" model towards a more circular one. grafiati.com

The concept of a circular economy emphasizes the valorization of waste streams and the design of products that can be safely returned to the biosphere or recycled. nih.gov The production of this compound from lignocellulosic biomass exemplifies this by transforming agricultural or forestry residues into valuable chemicals. researchgate.net This approach not only reduces the carbon footprint associated with chemical production but also has the potential to create new economic opportunities in the bio-based sector.

The sustainability of a chemical process can be quantitatively assessed using green chemistry metrics. mdpi.comscientificupdate.com Metrics such as Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency help to evaluate the efficiency and environmental impact of a synthesis route. researchgate.net For instance, a study on a related green solvent, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, highlighted the use of such metrics to demonstrate the improved sustainability of a novel synthesis pathway. rsc.org Applying these metrics to the production of this compound from biomass can help optimize processes to minimize waste and maximize resource utilization.

Furthermore, the end-of-life of a chemical is a critical aspect of the circular economy. Ideally, bio-based chemicals should be biodegradable, breaking down into harmless substances in the environment. While specific data on the biodegradability of this compound is not extensively available, related compounds like ethyl cellulose (B213188), a cellulose derivative, are known to be biodegradable. chemsrc.com The potential for biodegradability is an important area for future research to fully establish the green credentials of methoxypentanoates. The upcycling of polymers into valuable chemicals is another key strategy in a circular economy, and while not directly studied for polymers derived from this compound, it represents a promising future direction for related materials. researchgate.net

Table 2: Key Concepts in Sustainable Production and Circular Economy

| Concept | Relevance to this compound |

|---|---|

| Renewable Feedstocks | Synthesis from lignocellulosic biomass (e.g., via levulinic acid or gamma-valerolactone) reduces reliance on fossil fuels. researchgate.netresearchgate.net |

| Waste Valorization | Utilizes agricultural or forestry residues, turning waste into a valuable resource. researchgate.net |

| Green Chemistry Metrics | Tools like Atom Economy and E-Factor can be used to assess and improve the sustainability of synthesis routes. researchgate.netmdpi.com |

| Biodegradability | An important desired characteristic for green chemicals to minimize environmental persistence. The biodegradability of related cellulose-based materials is a positive indicator. chemsrc.com |

| Circular Economy | Production from biomass and potential for biodegradability align with the principles of a circular economy, moving away from a linear model. grafiati.com |

Q & A

Q. What are the optimal synthetic routes for methyl 5-methoxypentanoate, and how do reaction conditions influence yield?

this compound can be synthesized via two primary routes:

- Method 1 : Nucleophilic substitution of 5-bromopentanoic acid methyl ester with methoxide ions, achieving ~95% yield. This method requires anhydrous conditions and controlled temperature (40–60°C) to minimize side reactions like ester hydrolysis .

- Method 2 : Ring-opening of δ-valerolactone using trimethyl orthoformate in methanol, yielding ~90%. Catalytic acid (e.g., H₂SO₄) accelerates lactone activation, but excess acid must be neutralized post-reaction to prevent ester degradation . Key Considerations : Purification via fractional distillation or silica gel chromatography ensures high purity. Method 1 is preferred for scalability, while Method 2 avoids halogenated intermediates.

Q. How can researchers characterize this compound’s physicochemical properties?

Standard characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester (δ ~3.6 ppm for OCH₃) and methoxy groups (δ ~3.3 ppm for CH₃O).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 146 [M+H]⁺) and fragmentation patterns .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (OCH₃) .

- Chromatographic Purity : HPLC with UV detection (λ = 210–220 nm) to assess ≥98% purity for regulatory compliance .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

The ester’s carbonyl group undergoes nucleophilic attack, with methoxy as a leaving group. Computational studies (DFT) suggest the reaction proceeds via a tetrahedral intermediate, stabilized by electron-donating methoxy substituents. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy, with polar aprotic solvents accelerating the reaction .

Q. How can structural analogs of this compound be designed to enhance biochemical probe utility?

Modifications include:

- Functional Group Addition : Introducing fluorophores (e.g., dansyl) at the pentanoate chain for fluorescence-based pathway tracking.

- Isosteric Replacement : Substituting methoxy with ethoxy or tert-butoxy to study steric effects on enzyme binding . Example : Methyl 4-methyl-5-oxopentanoate (a structural analog) exhibits anti-inflammatory activity via COX-2 inhibition, suggesting this compound could be tailored for similar targets .

Q. What analytical challenges arise in distinguishing this compound from its regioisomers?

Isomers like methyl 4-methoxypentanoate require advanced techniques:

- 2D NMR (COSY, HSQC) : Correlates methoxy and ester group positions.

- Chromatographic Resolution : Chiral columns (e.g., β-cyclodextrin) for enantiomeric separation .

- Tandem MS/MS : Unique fragmentation pathways (e.g., loss of CH₃OH vs. COOCH₃) differentiate isomers .

Data Contradiction & Methodological Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

Conflicting yields (e.g., 85–95% for Method 1) may stem from:

- Impurity in Starting Materials : Bromopentanoate esters with residual water reduce methoxide availability.

- Temperature Gradients : Poor thermal control in large-scale reactions promotes side reactions. Resolution : Replicate experiments with strict moisture control and inline IR monitoring to track reaction progression .

Q. Why do studies report conflicting bioactivity data for this compound analogs?

Variations in biological assays (e.g., cell lines, dosing protocols) complicate comparisons. For example:

- Anti-inflammatory Activity : Methyl 4-methyl-5-oxopentanoate shows IC₅₀ = 10 µM in RAW 264.7 cells, while this compound may require higher concentrations due to reduced membrane permeability . Recommendation : Standardize assays using isogenic cell lines and include positive controls (e.g., ibuprofen) for cross-study validation.

Comparative Analysis Tables

Q. Table 1: Synthetic Routes for this compound

| Method | Starting Material | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Bromopentanoate ester | 95% | High yield, scalable | Requires halogenated reagents |

| Lactone Ring-Opening | δ-Valerolactone | 90% | Avoids halogens | Sensitive to acid catalysts |

Q. Table 2: Functional Comparison with Structural Analogs

| Compound | Key Functional Groups | Notable Reactivity | Research Application |

|---|---|---|---|

| This compound | Ester, Methoxy | Nucleophilic acyl substitution | Biochemical probe synthesis |

| Methyl 4-methyl-5-oxopentanoate | Ester, Ketone | Michael addition | Anti-inflammatory agent study |

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Ester, Aryl ketone | Photocatalysis | Photodynamic therapy research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.